molecular formula C16H12N4S B2953029 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline CAS No. 585563-05-9

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline

Cat. No.: B2953029
CAS No.: 585563-05-9
M. Wt: 292.36
InChI Key: LVFSSBPQBDSTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)quinoxaline is a synthetic organic compound designed for research applications, integrating the biologically active quinoxaline and benzimidazole heterocyclic systems in a single molecular framework. The quinoxaline scaffold is a fused heterocycle ring widely recognized in medicinal chemistry for its diverse pharmacological potential . The benzimidazole moiety is a privileged structure in drug discovery, known for its structural analogy to nucleotides, which allows it to interact effectively with biopolymers . This molecular hybrid is of significant interest in the development of novel chemotherapeutic agents. Preliminary research on closely related benzimidazole-quinoxaline derivatives and structural analogs suggests potential application in antimicrobial and anticancer research. Benzimidazole-thioether derivatives have demonstrated significant in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, such as Staphylococcus aureus and Escherichia coli , as well as fungal species like Candida albicans . Furthermore, such compounds have shown promising anticancer activity in cytotoxicity studies. For instance, some derivatives have exhibited potent growth inhibition against human colorectal cancer cell lines (e.g., HCT116), with efficacy surpassing that of standard chemotherapeutic agents like 5-fluorouracil . The mechanism of action for this compound class may involve interaction with key cellular targets. Molecular docking studies of potent benzimidazole derivatives indicate that they can putatively bind to the active site of enzymes like cyclin-dependent kinase-8 (CDK8), which plays a critical role in regulating transcription and is implicated in cancers such as colon carcinoma . This product is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-2-6-12-11(5-1)17-9-16(20-12)21-10-15-18-13-7-3-4-8-14(13)19-15/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFSSBPQBDSTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline typically involves the reaction of benzimidazole derivatives with quinoxaline derivatives. One common method involves the use of N,N-dimethylformamide and sulfur in the presence of 1,4-dioxane . The reaction conditions are generally mild, allowing for the formation of the desired product with good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline exerts its effects involves interactions with various molecular targets. For instance, its anti-tumor activity may be due to its ability to promote apoptosis and inhibit angiogenesis . The compound’s structure allows it to interact with specific enzymes and receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Core Heterocycles

The target compound’s quinoxaline core differentiates it from benzimidazole-thioquinoline derivatives (e.g., compounds 6n, 6o, 6p, 6q, and 6r in ), which possess a quinoline backbone. Key structural distinctions include:

  • Quinoxaline vs.
  • Thioether Substituents: The target compound uses a methylthio linker, while quinoline analogs in feature benzylthio groups with diverse substituents (e.g., nitro, methoxy, methyl). These substituents influence steric bulk and lipophilicity, impacting membrane permeability and enzyme affinity .
Table 1: Structural Comparison of Key Compounds
Compound Core Structure Thioether Substituent Notable Substituents
Target Compound Quinoxaline Methyl None
6n (Quinoline derivative) Quinoline 4-Methylbenzyl Methyl
6p (Quinoline derivative) Quinoline 4-Nitrobenzyl Nitro
6q (Quinoline derivative) Quinoline 4-Methoxybenzyl Methoxy

Electronic and Physicochemical Properties

  • Electron-Withdrawing/Donating Effects: Quinoline derivatives with nitro groups (6p) showed enhanced α-glucosidase inhibition (IC₅₀ = 12.3 µM) compared to methoxy-substituted analogs (6q, IC₅₀ = 45.7 µM), suggesting electron-withdrawing groups improve activity . The target compound’s methyl group lacks such effects but may reduce steric hindrance.
  • Solubility and LogP: Quinoxaline’s higher polarity likely increases aqueous solubility compared to quinoline derivatives, though the methylthio linker may offset this by reducing hydrophilicity.

Molecular Interactions and Docking Studies

Molecular docking of quinoline derivatives () revealed benzimidazole-thio groups form hydrogen bonds with α-glucosidase residues (e.g., Asp349, Arg439). The quinoxaline core’s dual nitrogen atoms could enhance binding via additional interactions with catalytic sites, though this remains speculative without direct data .

Biological Activity

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound involves a multi-step process that typically begins with the formation of benzimidazole derivatives followed by thioether formation and quinoxaline synthesis. The general method includes:

  • Formation of Benzimidazole : Reaction between o-phenylenediamine and suitable aldehydes.
  • Thioether Formation : Introducing a thioether group via reaction with sulfur or thiol derivatives.
  • Quinoxaline Synthesis : Utilizing methods involving cyclization reactions with appropriate substrates under acidic or basic conditions.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against a range of pathogens, revealing:

  • Minimum Inhibitory Concentration (MIC) : The most active derivative showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound displayed significant antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin .

Anticancer Activity

The compound has also been evaluated for its anticancer potential, particularly against various cancer cell lines. In vitro studies indicated:

  • Cytotoxicity Assays : The compound demonstrated IC50 values indicating effective cytotoxicity against cancer cells without significant toxicity to normal cells .
  • Mechanism of Action : Molecular docking studies suggested that it acts as a non-competitive inhibitor of key enzymes involved in cancer metabolism .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes, including α-glucosidase:

  • Kinetic Studies : Compounds derived from this scaffold were found to exhibit non-competitive inhibition with IC50 values as low as 0.71 ± 0.02 µM .
  • Binding Affinity : Fluorescence quenching experiments confirmed direct binding to the enzyme's allosteric site .

Case Studies

Several studies have provided insights into the biological activity of this compound:

  • Study on Antidiabetic Potential :
    • A series of benzimidazole derivatives were synthesized and tested for α-glucosidase inhibition.
    • The best-performing compound showed significant hypoglycemic effects in vivo, comparable to acarbose .
  • Antimicrobial Evaluation :
    • A comprehensive evaluation of various derivatives indicated broad-spectrum antimicrobial activity with low cytotoxicity profiles .

Data Summary

Activity TypeKey FindingsReference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL
AnticancerIC50 values indicating cytotoxicity
Enzyme InhibitionIC50 for α-glucosidase: 0.71 ± 0.02 µM

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